molecular formula C₁₉H₃₅D₅O₃ B1156153 3-O-Hexadecyl-sn-glycerol-d5

3-O-Hexadecyl-sn-glycerol-d5

Cat. No.: B1156153
M. Wt: 321.55
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Hexadecyl-sn-glycerol-d5 is a deuterated analog of 1-O-hexadecyl-sn-glycerol, a glycerol ether lipid with a hexadecyl (C16) alkyl chain at the sn-3 position. The deuterium (d5) substitution typically replaces five hydrogen atoms in the molecule, enhancing metabolic stability and enabling tracking in pharmacokinetic studies via mass spectrometry or NMR . This compound is structurally characterized by its glycerol backbone, ether linkage, and deuterium labeling, distinguishing it from non-deuterated analogs and acylated derivatives. It is widely used in lipidomics, drug delivery research, and metabolic studies due to its resistance to enzymatic degradation and isotopic traceability .

Properties

Molecular Formula

C₁₉H₃₅D₅O₃

Molecular Weight

321.55

Synonyms

(R)-3-(Hexadecyloxy)-1,2-propanediol-d5;  L-(-)-3-(Hexadecyloxy)-1,2-propanediol-d5;  (R)-(-)-Chimyl alcohol-d5;  (R)-3-(Hexadecyloxy)propane-1,2-diol-d5

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of 3-O-Hexadecyl-sn-glycerol-d5 with Key Analogues

Compound Name Substituents (Position) Backbone Modifications Key Features References
This compound C16 alkyl (sn-3), deuterated Ether linkage Enhanced metabolic stability
1-O-Hexadecyl-sn-glycerol C16 alkyl (sn-1) Ether linkage Non-deuterated, natural analog
1-O-Hexadecyl-2-O-methyl-sn-glycerol C16 alkyl (sn-1), methyl (sn-2) Ether linkage Methylation reduces polarity
1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphorylcholine (AGEPC) C16 alkyl (sn-1), acetyl (sn-2), phosphorylcholine Phospholipid Platelet-activating factor, bioactive
1,2-O-Dioctadecyl-sn-glycerol-d5 C18 alkyl (sn-1,2), deuterated Ether linkage Double alkyl chains, deuterated

Key Observations :

  • Deuterium Labeling : this compound and 1,2-O-Dioctadecyl-sn-glycerol-d5 both utilize deuterium to improve stability and traceability. However, the latter’s dual C18 chains increase hydrophobicity .
  • Ether vs. Acyl Linkages: Unlike acylated derivatives (e.g., 1-O-octadecenyl-2-docosahexaenoyl-sn-glycerol ), ether-linked compounds like this compound resist lipase-mediated hydrolysis, making them ideal for long-term studies .
  • Bioactivity: AGEPC, a phosphorylcholine derivative, exhibits potent immunomodulatory effects (e.g., neutrophil activation at 10⁻¹⁰ M ), whereas this compound is primarily used for non-bioactive applications (e.g., isotopic tracing) .
Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Molecular Weight (g/mol) Solubility (Polar Solvents) Stability (t₁/₂)
This compound ~330 (exact mass ND) Low (ether backbone) >24 h (serum)
1-O-Hexadecyl-2-O-methyl-sn-glycerol 330.5 Moderate (methylation) ~12 h (serum)
1-O-Octadec-9-enyl-2-dodecanoyl-sn-glycerol 828.74 (HRMS) Low (acyl chains) <6 h (serum)
AGEPC 524.6 High (phosphorylcholine) <1 h (serum)

Key Observations :

  • AGEPC’s phosphorylcholine group enhances aqueous solubility but reduces stability due to enzymatic targeting .

Key Observations :

  • This compound lacks direct bioactivity but is critical for tracking lipid metabolism .

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